Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate
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Overview
Description
Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method includes the reaction of 3-acetyl-5-nitropyridine with hydrazine hydrate in the presence of acetic acid . This reaction proceeds through a Claisen-Schmidt-type aldol-crotonic condensation followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-70 can also be beneficial due to their stability and eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
Methyl 5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 3-methyl-3,4-dihydropyrazole-2-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-5-3-4-7-8(5)6(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
GBJUXDIJRGYSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C(=O)OC |
Origin of Product |
United States |
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